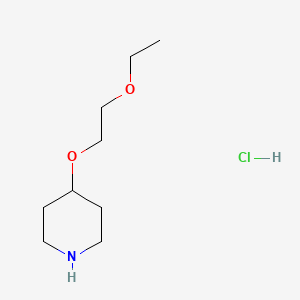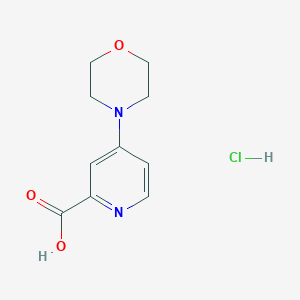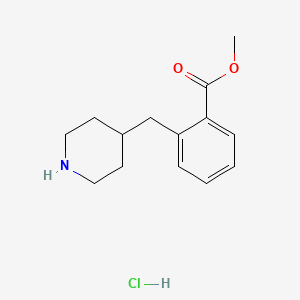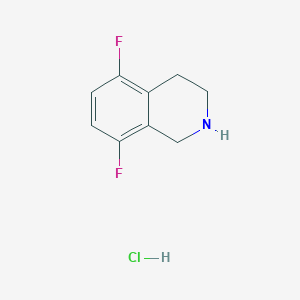![molecular formula C10H20N2O2 B1419796 Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 578706-31-7](/img/structure/B1419796.png)
Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)
Vue d'ensemble
Description
Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI), also known as CAS 578706-31-7, is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.278 .
Molecular Structure Analysis
The InChI key for this compound is CUZUDXYCBRXRBQ-UHFFFAOYSA-N . The InChI string is InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-6-11-8-4-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) . The canonical SMILES representation is CC©©OC(=O)NCCNC1CC1 .Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .
Applications De Recherche Scientifique
1. Synthesis of HIV Protease Inhibitors
Carbamic acid derivatives, including [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester, have been utilized in the preparation of chiral synthons for HIV protease inhibitors. Patel et al. (1997) and Patel et al. (2003) demonstrated the stereoselective microbial reduction of N-protected α-aminochloroketone to prepare chiral intermediates for the total synthesis of HIV protease inhibitors like BMS-186318 and Atazanavir. These processes achieved high yields and optical purity, highlighting the compound's significance in medicinal chemistry (Patel et al., 1997), (Patel et al., 2003).
2. Palladium-Catalyzed Amination of Aryl Halides
Mullick et al. (2010) identified the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This application is significant for preparing anilines with sensitive functional groups, demonstrating the versatility of carbamic acid derivatives in organic synthesis (Mullick et al., 2010).
3. Biocatalytic Processes in Drug Synthesis
Gill and Patel (2006) explored the biocatalytic ammonolysis of carbamic acid derivatives for preparing intermediates in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This method demonstrated an efficient and practical alternative to chemical routes, emphasizing the compound's role in biocatalysis and pharmaceutical synthesis (Gill & Patel, 2006).
4. Synthesis of Radiolabeled Compounds
Ciszewska et al. (1997) conducted the synthesis of tritium, deuterium, and carbon-14 labeled carbamic acid phenyl esters. These compounds are essential in the development of investigational drugs for Alzheimer's disease, showcasing the importance of carbamic acid derivatives in the creation of radiolabeled compounds for medical research (Ciszewska et al., 1997).
Propriétés
IUPAC Name |
tert-butyl N-[2-(cyclopropylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-6-11-8-4-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZUDXYCBRXRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1419715.png)
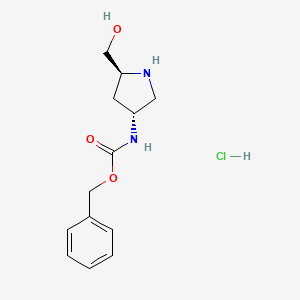
![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B1419717.png)
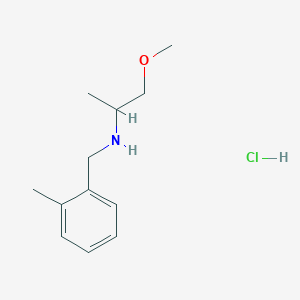
![N-[(1-Methylpiperidin-4-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1419719.png)
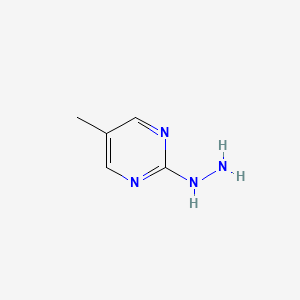
![3-[(3-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419723.png)
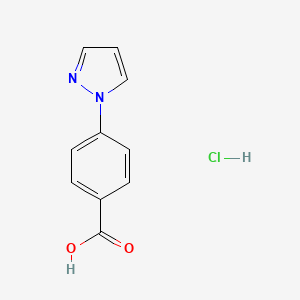
![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)
